molecular formula C₆₆H₉₃N₁₉O₂₅ B549968 Fibrinopeptide B CAS No. 36204-23-6

Fibrinopeptide B

Cat. No.: B549968
CAS No.: 36204-23-6
M. Wt: 1552.6 g/mol
InChI Key: MYRIFIVQGRMHRF-OECXYHNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fibrinopeptide B is a peptide derived from the central region of the fibrous glycoprotein fibrinogen. It is cleaved by the enzyme thrombin to convert fibrinogen into covalently-linked fibrin monomers. This peptide plays a crucial role in the blood clotting process, specifically in the formation of fibrin, which is essential for hemostasis .

Scientific Research Applications

Fibrinopeptide B has several scientific research applications, including:

Mechanism of Action

Target of Action

Fibrinopeptide B (FpB) is a peptide located in the central region of the fibrous glycoprotein fibrinogen . Its primary target is the enzyme thrombin (factor IIa), which cleaves FpB to convert fibrinogen into covalently-linked fibrin monomers . This conversion plays a central role in the intrinsic and extrinsic coagulation cascades .

Mode of Action

The interaction of FpB with thrombin results in the cleavage of FpB from fibrinogen, converting it into fibrin . This conversion is a key step in the formation of a thrombus (blood clot), as the fibrin monomers are subsequently converted to cross-linked fibrin polymers by the action of thrombin-activated factor XIII (fibrin stabilizing factor) .

Biochemical Pathways

The cleavage of FpB from fibrinogen by thrombin is a critical step in the coagulation cascade, leading to the formation of fibrin monomers. These monomers then polymerize to form a fibrin clot, providing the backbone of a thrombus . This process is part of the body’s response to injury, helping to prevent excessive bleeding.

Pharmacokinetics

For example, fibrinogen, from which FpB is derived, adsorbs onto surfaces in two different orientations depending on its concentration in the solution .

Result of Action

The cleavage of FpB from fibrinogen results in the formation of fibrin, which is a key component of blood clots . This process is crucial for hemostasis, helping to prevent excessive bleeding following injury. Additionally, FpB is known as a potent chemoattractant, suggesting a physiological purpose in attracting cells to the site of injury .

Action Environment

The action of FpB can be influenced by various environmental factors. For instance, the interaction of fibrinogen with artificial materials or with an injured vessel wall subendothelium can affect the adsorption of fibrinogen and, consequently, the release of FpB . Furthermore, the structural properties of fibrinogen, including its concentration, can impact its interactions with various biomolecules and cell types .

Biochemical Analysis

Biochemical Properties

Fibrinopeptide B interacts with several enzymes and proteins, most notably thrombin . The interaction between this compound and thrombin is essential for the conversion of fibrinogen into fibrin, a key step in the clotting cascade .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the clotting cascade. By facilitating the conversion of fibrinogen to fibrin, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism associated with coagulation .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage from fibrinogen by the enzyme thrombin . This cleavage allows fibrinogen to polymerize into fibrin, forming a stable clot .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in clot formation. As fibrinogen is converted to fibrin, the clot becomes more stable, reflecting the temporal progression of the clotting cascade .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with higher doses leading to more rapid and robust clot formation .

Metabolic Pathways

This compound is involved in the clotting cascade, a complex metabolic pathway that involves numerous enzymes and cofactors . Its primary role in this pathway is as a substrate for the enzyme thrombin .

Transport and Distribution

This compound is distributed within cells and tissues as part of fibrinogen . Upon activation of the clotting cascade, it is cleaved from fibrinogen and remains in the vicinity of the forming clot .

Subcellular Localization

As part of fibrinogen, this compound is primarily located in the endoplasmic reticulum and Golgi apparatus, where fibrinogen is synthesized . Upon activation of the clotting cascade, this compound is released into the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fibrinopeptide B is typically produced through the enzymatic cleavage of fibrinogen by thrombin. The process involves the conversion of monomeric fibrinogen into polymeric fibrin, mediated by thrombin, which binds to the central region of fibrinogen and catalyzes the cleavage of this compound from the Bβ chains .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by isolating fibrinogen from plasma and then treating it with thrombin under controlled conditions. The reaction is carried out in a buffered solution to maintain the stability of the proteins involved. The resulting this compound is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Fibrinopeptide B primarily undergoes enzymatic cleavage reactions. The key reaction is the cleavage by thrombin, which releases this compound from the Bβ chains of fibrinogen .

Common Reagents and Conditions:

    Thrombin: The primary enzyme used for the cleavage of this compound.

    Buffered Solutions: Used to maintain the stability of fibrinogen and thrombin during the reaction.

Major Products: The major product of the cleavage reaction is the fibrin monomer, which subsequently polymerizes to form the fibrin network essential for blood clotting .

Comparison with Similar Compounds

    Fibrinopeptide A: Another peptide derived from fibrinogen, cleaved by thrombin from the Aα chains.

    Fibrinogen: The precursor protein from which both fibrinopeptide A and B are derived.

Uniqueness of Fibrinopeptide B: this compound is unique in its specific role in the later stages of fibrin formation. Its release occurs after fibrinopeptide A, and it has distinct physiological functions, including acting as a potent chemoattractant and playing a role in angiogenesis and inflammation .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRIFIVQGRMHRF-OECXYHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N19O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36204-23-6
Record name Fibrinopeptide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036204236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is fibrinopeptide B (FPB) and how does it relate to fibrinogen?

A1: this compound (FPB) is a peptide cleaved from the N-terminus of the Bβ chain of fibrinogen by the enzyme thrombin during the coagulation cascade. []

Q2: Can you describe the two-step process of thrombin converting fibrinogen to fibrin?

A2: Thrombin converts fibrinogen to fibrin in two distinct steps:

  1. This compound Release: Subsequently, thrombin cleaves this compound, leading to the formation of fibrin II. []

Q3: How does the release of this compound impact fibrin polymerization?

A3: The release of FPB is crucial for efficient fibrin polymerization. Studies have shown that fibrin lacking FPB (β-fibrin) exhibits weaker self-aggregation characteristics compared to fibrin lacking both FPA and FPB (αβ-fibrin). The removal of FPB appears to expose a polymerization site that facilitates lateral association of protofibrils to form thicker, more stable fibrin fibers. [, , , , ]

Q4: Does the rate of FPB release influence clot formation?

A4: Yes, the rate of FPB release is directly related to the rate of clot formation. Rapid release of FPB leads to faster fibrin assembly and quicker gelation, resulting in the formation of thicker fibrin fibers. Conversely, delayed FPB release leads to slower assembly and formation of thinner fibers, prolonging clot formation. [, ]

Q5: Is the release of FPB dependent on prior release of FPA?

A5: While FPA is typically released before FPB during fibrinogen conversion to fibrin, studies have shown that FPB release is not strictly dependent on prior FPA release. Experiments using high concentrations of thrombin in non-polymerizing conditions demonstrated complete release of both FPA and FPB from fibrinogen even without polymerization. []

Q6: Are there enzymes other than thrombin that can release FPB from fibrinogen?

A6: Yes, certain snake venoms, like that of the Southern Copperhead (Agkistrodon contortrix contortrix), contain enzymes capable of cleaving FPB from fibrinogen. Notably, these enzymes release FPB at a faster rate than FPA, contrary to the action of thrombin. [, ]

Q7: Can you explain how calcium ions are involved in FPB release and fibrin polymerization?

A7: Calcium binding to fibrinogen is enhanced upon FPB release, suggesting a crucial role for FPB removal in calcium binding. This calcium binding, occurring concurrently with a conformational change in fibrinogen, is essential for proper fibrin polymerization. Experiments utilizing Ancrod, an enzyme that only cleaves FPA, showed no calcium binding, further supporting the importance of FPB release in this process. []

Q8: Can you tell me about the role of the amino acid sequence Bβ 15-42 after FPB cleavage in endothelial cell behavior?

A8: The Bβ 15-42 sequence of the fibrinogen Bβ chain, exposed after FPB cleavage, plays a significant role in endothelial cell spreading on fibrin. While fibrin formed with both FPA and FPB removed effectively promotes cell spreading, fibrin lacking FPB cleavage fails to do so. Moreover, a fibrin derivative lacking the Bβ 1-42 sequence also cannot support cell spreading. This highlights the importance of both FPB cleavage and the subsequent exposure of residues 15-42 for this interaction. []

Q9: How does FPB act as a chemotactic agent?

A9: FPB exhibits chemotactic activity, attracting human peripheral blood leukocytes. This activity was confirmed through experiments using synthetic FPB and its analogues, demonstrating their ability to induce leukocyte migration. This chemotactic property of FPB suggests its involvement in inflammatory responses associated with coagulation. []

Q10: How does the presence of FPB affect the interaction between fibrinogen and anti-FPB antibodies?

A10: The presence of larger fibrinogen fragments containing the FPB sequence can interfere with accurate FPB measurement in clinical samples. These fragments cross-react with anti-FPB antibodies, contributing to immunoreactive plasma FPB levels. Therefore, careful selection of anti-FPB antibodies with high specificity for FPB and minimal cross-reactivity with larger fragments is essential for accurate quantification of FPB. []

Q11: What is the impact of carboxypeptidase B on FPB measurement?

A11: Carboxypeptidase B can cleave the C-terminal arginine from FPB, resulting in the formation of desarginine-FPB, which displays reduced immunoreactivity in FPB assays. Consequently, carboxypeptidase B activity can lead to an underestimation of FPB levels in clinical samples. To mitigate this, specific anti-FPB antibodies that recognize both FPB and desarginine-FPB can be used. []

Q12: Are there any known dysfibrinogenemias associated with impaired FPB release?

A12: Yes, several dysfibrinogenemias, including Fibrinogen Seattle, Fibrinogen Baltimore II, and a variant with the Bβ 14 Arg→Cys mutation, are characterized by impaired or delayed FPB release. These conditions often result in prolonged clotting times and may be associated with bleeding or thrombotic tendencies, depending on the specific mutation and its impact on fibrin polymerization. [, , , , , ]

Q13: Can you elaborate on the role of tyrosine sulfation in FPB?

A13: FPB contains a tyrosine sulfate residue, specifically tyrosine O-sulfate, which contributes to its electronegative character. This post-translational modification, while not fully understood, is thought to influence FPB's interactions with other molecules and potentially modulate its biological activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.